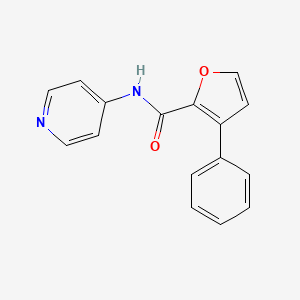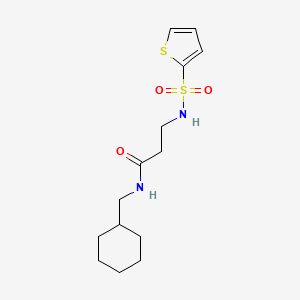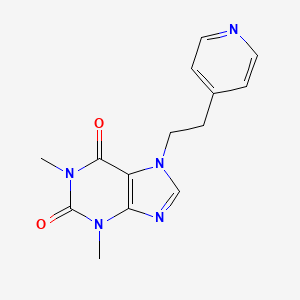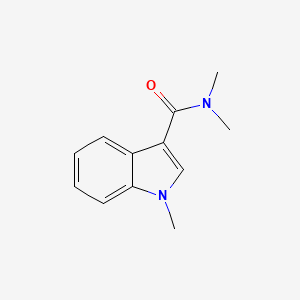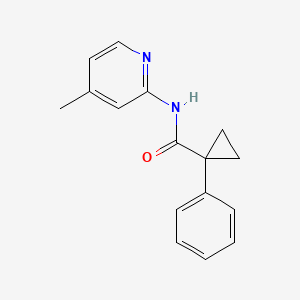
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide, also known as NPC-06, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. It is a cyclopropane-based compound that has been synthesized through a multistep process.
作用机制
The mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF) and inhibit the activation of microglia. In cancer research, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been found to inhibit the activation of the PI3K/Akt/mTOR pathway and induce the expression of pro-apoptotic proteins. In infectious diseases, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to inhibit viral replication by targeting the viral polymerase.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects in different research fields. In neuroscience, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been found to enhance synaptic plasticity, reduce oxidative stress, and improve memory function. In cancer research, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy. In infectious diseases, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to inhibit viral replication and reduce inflammation.
实验室实验的优点和局限性
The advantages of using N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide in lab experiments include its high purity, stability, and low toxicity. N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide is also easy to synthesize, making it readily available for research purposes. However, the limitations of using N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide in lab experiments include its limited solubility in aqueous solutions and the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the research of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide. In neuroscience, further studies are needed to investigate the long-term effects of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide on cognitive function and to elucidate its mechanism of action. In cancer research, more studies are needed to evaluate the efficacy of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide as a potential anticancer agent and to investigate its combination with other chemotherapeutic drugs. In infectious diseases, further studies are needed to evaluate the antiviral activity of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide against other viruses and to investigate its mechanism of action. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide are needed to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide is a novel compound that has shown potential therapeutic applications in neuroscience, cancer, and infectious diseases. Its synthesis method has been optimized to improve its yield and purity, and its mechanism of action involves the modulation of various signaling pathways. N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has various biochemical and physiological effects, and its advantages and limitations in lab experiments have been identified. There are several future directions for the research of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide, which could potentially lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide involves several steps, including the preparation of 4-methylpyridine-2-carboxylic acid, the formation of 4-methylpyridin-2-yl-methanol, and the reaction of 4-methylpyridin-2-yl-methanol with phenylcyclopropanecarboxylic acid chloride. The final product is obtained through purification and recrystallization. The synthesis method of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been optimized to improve its yield and purity.
科学研究应用
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been found to inhibit the proliferation of cancer cells and induce apoptosis. In infectious diseases, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to have antiviral activity against the influenza virus.
属性
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-7-10-17-14(11-12)18-15(19)16(8-9-16)13-5-3-2-4-6-13/h2-7,10-11H,8-9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMIYKGYKSHTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)

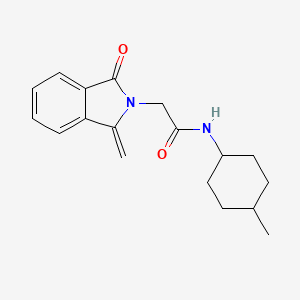
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)




